1-(3,4-dimethylphenyl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-4-5-19(12-16(15)2)28-14-18(13-22(28)31)23(32)25-9-11-29-21(30)7-6-20(26-29)27-10-8-24-17(27)3/h4-8,10,12,18H,9,11,13-14H2,1-3H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGOCBQPJOZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. This article delves into its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.45 g/mol. The structure consists of a pyrrolidine core substituted with various functional groups, including an imidazole and a pyridazine moiety, which are critical for its biological activity.
Research indicates that this compound may interact with multiple biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The imidazole group suggests possible interactions with histamine receptors or other G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound's design effectively targets cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar compounds with imidazole and pyridazine functionalities. The findings indicated that modifications in the substituents significantly influenced their anticancer potency and selectivity against different cancer types .
Another research effort focused on the pharmacological profiles of related compounds, establishing a correlation between structural features and biological activities . These studies underscore the importance of further exploration into the structure-activity relationship (SAR) of this compound.
Scientific Research Applications
It appears that information regarding the applications of "1-(3,4-dimethylphenyl)-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide" is limited within the provided search results. However, we can compile the information available to provide a foundational understanding.
Basic Information
- PubChem CID: 71790889
- Molecular Formula:
- Molecular Weight: 434.5 g/mol
- IUPAC Name: 1-(3,4-dimethylphenyl)-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide
Names and Identifiers:
Computed Descriptors:
- InChI: InChI=1S/C23H26N6O3/c1-15-4-5-19(12-16(15)2)28-14-18(13-22(28)31)23(32)25-9-11-29-21(30)7-6-20(26-29)27-10-8-24-17(27)3/h4-8,10,12,18H,9,11,13-14H2,1-3H3,(H,25,32)
- InChIKey: MMFGOCBQPJOZQN-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4C)C
Potential Research Avenues
Given the presence of an imidazole moiety, it may be inferred that this compound could have applications in:
- Synthesis of Imidazole Derivatives: Imidazole derivatives are synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
- Pharmaceutical Chemistry: Imidazoles are important structural components in various pharmaceuticals .
- Biological Activity: Some imidazole derivatives exhibit biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Fluorine in the 4-fluorophenyl analogue () could influence electronic effects, impacting binding to hydrophobic pockets in target proteins.
Heterocyclic Moieties :
- The pyridazinyl-imidazole group in the target compound differs from the thiadiazole in ’s analogue. Pyridazine’s electron-deficient nature may favor π-π stacking with aromatic residues in enzymes, whereas thiadiazole’s sulfur atom could participate in hydrogen bonding .
- Compound 48 () shares an imidazole-pyridine motif, which is structurally distinct from the target’s imidazole-pyridazine system. Pyridazine’s smaller ring size may confer conformational rigidity compared to pyridine .
In contrast, rigid linkers (e.g., benzo-oxazolo-oxazine in ) may restrict binding orientation .
Research Findings and Hypotheses
- Binding Affinity: The 2-methylimidazole group in the target compound is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors).
- Selectivity : The 3,4-dimethylphenyl substituent may reduce off-target interactions compared to smaller aromatic groups (e.g., 4-fluorophenyl) by occupying larger hydrophobic pockets .
- Metabolic Stability : The pyridazine ring’s electron-deficient nature could reduce susceptibility to oxidative metabolism compared to thiadiazole-containing analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
